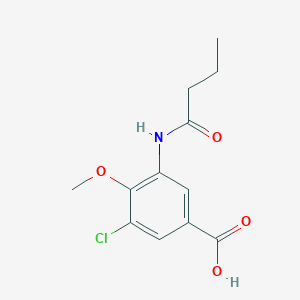
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid, also known as BACM, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. BACM is a benzoic acid derivative that is widely used in the synthesis of biologically active compounds. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and proteins involved in cell signaling pathways. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to inhibit the growth of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has several advantages as a research tool. The compound is relatively easy to synthesize and is commercially available. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to exhibit a broad range of biological activities, making it a versatile compound for drug development. However, the limitations of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid. One potential area of research is the development of new antibiotics based on the structure of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid. Another area of research is the investigation of the compound's potential as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid and to determine its potential toxicity in humans.
Synthesemethoden
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-hydroxybenzoic acid with butanoyl chloride, followed by the reaction of the resulting intermediate with methoxyamine hydrochloride. The final product is obtained through the reaction of the intermediate with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been extensively studied for its potential use in drug development. The compound has been found to exhibit antibacterial, antifungal, and anticancer activities. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
Molekularformel |
C12H14ClNO4 |
|---|---|
Molekulargewicht |
271.69 g/mol |
IUPAC-Name |
3-(butanoylamino)-5-chloro-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-3-4-10(15)14-9-6-7(12(16)17)5-8(13)11(9)18-2/h5-6H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
LRMJQFVGNJBOKZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
Kanonische SMILES |
CCCC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B243462.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B243470.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243474.png)